ethyl 2-({5-[2-(adamantan-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({5-[2-(adamantan-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate is a complex organic compound that features an adamantane moiety, a thiadiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({5-[2-(adamantan-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate typically involves multiple steps. One common method starts with the preparation of adamantan-1-yl acetic acid, which is then converted into its corresponding acyl chloride. This intermediate reacts with 5-amino-1,3,4-thiadiazole-2-thiol to form the desired thiadiazole derivative. Finally, esterification with ethyl bromoacetate under basic conditions yields the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({5-[2-(adamantan-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The adamantane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
Ethyl 2-({5-[2-(adamantan-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-({5-[2-(adamantan-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantane and thiadiazole moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(adamantan-1-yl)-2-aminoacetate
- N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
- 2-(adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles
Uniqueness
Ethyl 2-({5-[2-(adamantan-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate is unique due to the combination of its adamantane and thiadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-[[5-[[2-(1-adamantyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-3-25-16(24)11(2)26-18-22-21-17(27-18)20-15(23)10-19-7-12-4-13(8-19)6-14(5-12)9-19/h11-14H,3-10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPWNIJXVSHLPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.